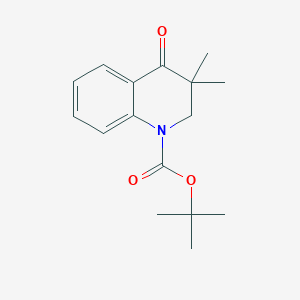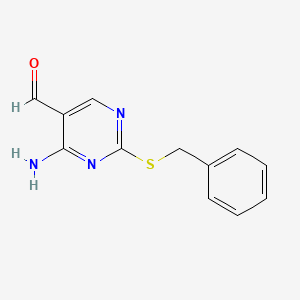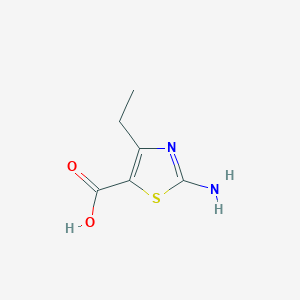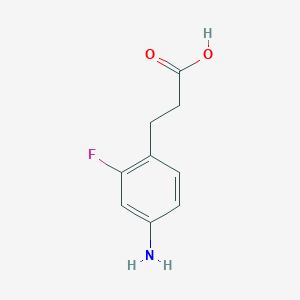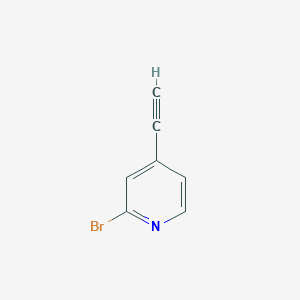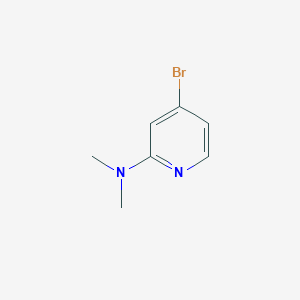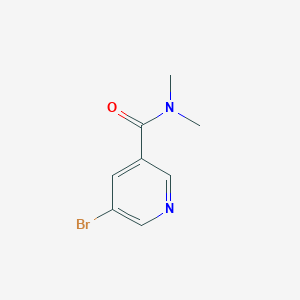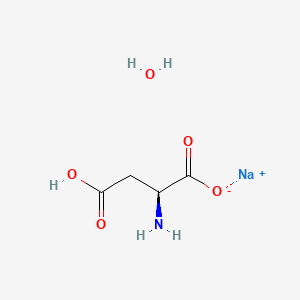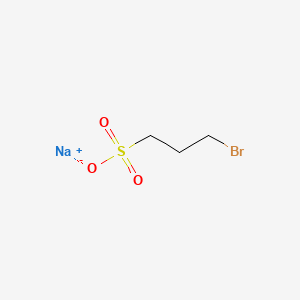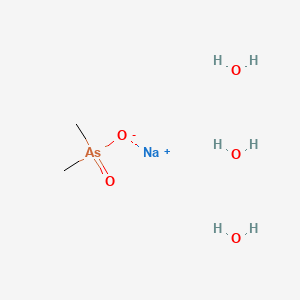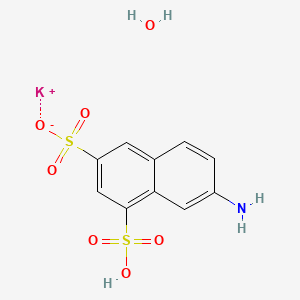![molecular formula C8H6N2O2 B1292559 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 898746-35-5](/img/structure/B1292559.png)
1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Vue d'ensemble
Description
1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound . It has the molecular formula C8H6N2O2 and a molecular weight of 162.15 . It is used as a building block in pharmaceuticals .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . For instance, the deprotection of the SEM group of a compound was conducted by treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane to afford the desired compound .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid consists of a pyrrolopyridine core with a carboxylic acid group at the 6-position .Chemical Reactions Analysis
While specific chemical reactions involving 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid are not detailed in the search results, it is known that pyrrolopyridine derivatives can undergo various chemical reactions depending on the functional groups present .Applications De Recherche Scientifique
Cancer Therapy
- Scientific Field: Oncology
- Summary of Application: The compound is used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays an essential role in various types of tumors, making it an attractive target for cancer therapy .
- Methods of Application: The compound is used as a hinge binder in the structure-based design of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives exhibit potent activities against FGFR1, 2, and 3 .
- Results or Outcomes: Among the derivatives, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Treatment of Disorders Involving Elevated Plasma Blood Glucose
- Scientific Field: Endocrinology
- Summary of Application: Compounds containing the 1H-pyrrolo[2,3-b]pyridine motif may be used in the prevention and treatment of disorders involving elevated plasma blood glucose .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The compounds were found to be effective in reducing blood glucose . They may be beneficial in conditions such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Anti-Angiogenic
- Scientific Field: Pharmacology
- Summary of Application: The compound is used in the design of derivatives that act as anti-angiogenic agents . Angiogenesis is the process through which new blood vessels form from pre-existing vessels. This is a critical process in the growth of cancerous tumors .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The compounds were found to be effective in inhibiting angiogenesis . This could potentially limit the growth of tumors by cutting off their blood supply .
Antimicrobial
- Scientific Field: Microbiology
- Summary of Application: Compounds containing the 1H-pyrrolo[2,3-b]pyridine motif have been found to exhibit antimicrobial activity .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The compounds were found to be effective in inhibiting the growth of various types of microbes .
Inhibitor of HIV-1
- Scientific Field: Virology
- Summary of Application: Compounds containing the 1H-pyrrolo[2,3-b]pyridine motif have been found to exhibit inhibitory activity against HIV-1 .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The compounds were found to be effective in inhibiting HIV-1 .
Antifungal
- Scientific Field: Microbiology
- Summary of Application: Compounds containing the 1H-pyrrolo[2,3-b]pyridine motif have been found to exhibit antifungal activity .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The compounds were found to be effective in inhibiting the growth of various types of fungi .
Safety And Hazards
Propriétés
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJMQIKMKHNGDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646551 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
CAS RN |
898746-35-5 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid](/img/structure/B1292477.png)

